molecular formula C23H17FN2O5 B11541452 3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate

Cat. No.: B11541452
M. Wt: 420.4 g/mol
InChI Key: ZSTKXECZPJQODN-AFUMVMLFSA-N
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Description

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then subjected to formylation and subsequent reaction with an amine to form the formamido group. The final step involves the esterification with 3-fluorobenzoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is unique due to its combination of aromatic and heterocyclic structures, along with the presence of both formamido and fluorobenzoate groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C23H17FN2O5

Molecular Weight

420.4 g/mol

IUPAC Name

[3-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H17FN2O5/c24-18-5-2-4-17(12-18)23(28)31-19-6-1-3-15(11-19)14-25-26-22(27)16-7-8-20-21(13-16)30-10-9-29-20/h1-8,11-14H,9-10H2,(H,26,27)/b25-14+

InChI Key

ZSTKXECZPJQODN-AFUMVMLFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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